molecular formula C23H31BrO2 B3039907 2-Bromo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl CAS No. 1402393-56-9

2-Bromo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl

Cat. No.: B3039907
CAS No.: 1402393-56-9
M. Wt: 419.4 g/mol
InChI Key: MPAYZJCEJZADBQ-UHFFFAOYSA-N
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Description

2-Bromo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl is a brominated biphenyl derivative featuring a bromine substituent at the 2-position and three isopropyl groups at the 2', 4', and 6' positions of the biphenyl backbone. Additional methoxy groups at the 3- and 6-positions contribute to its electronic profile. This compound is typically used as a synthetic intermediate in organometallic chemistry and cross-coupling reactions due to its steric bulk and halogen reactivity .

Properties

IUPAC Name

2-bromo-1,4-dimethoxy-3-[2,4,6-tri(propan-2-yl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31BrO2/c1-13(2)16-11-17(14(3)4)21(18(12-16)15(5)6)22-19(25-7)9-10-20(26-8)23(22)24/h9-15H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAYZJCEJZADBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2Br)OC)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl typically involves the bromination of 2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl. This can be achieved by reacting the precursor compound with bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted biphenyl derivatives, while oxidation reactions can produce carbonyl-containing compounds .

Scientific Research Applications

Synthetic Routes

The synthesis of 2-Bromo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl typically involves the bromination of its precursor, 2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl. This can be achieved using bromine or other brominating agents under controlled conditions to ensure high yield and purity.

Chemical Reactions

The compound can participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.
  • Oxidation Reactions : The methoxy groups can be oxidized to form carbonyl compounds.
  • Reduction Reactions : It can undergo reduction to remove the bromine atom or reduce other functional groups present.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis.

Biology

Research into the biological activities of this compound is ongoing. It has shown potential interactions with various biomolecules, making it a candidate for further studies in pharmacology and biochemistry. Its unique structure may influence its activity against specific biological targets.

Medicine

The compound is being investigated for its potential therapeutic applications. Its role as a precursor in drug development could lead to new treatments for various diseases. Studies are focusing on its efficacy and safety profiles as a medicinal agent.

Industry

In industrial applications, this compound is utilized in the production of advanced materials and as an intermediate in various chemical processes. Its properties make it suitable for use in high-performance materials and specialty chemicals .

Case Study 1: Ligand Development

A study explored the use of this compound as a ligand in metal-catalyzed reactions. The compound was found to enhance the reactivity and selectivity of palladium-catalyzed cross-coupling reactions, demonstrating its utility in organic synthesis.

In another research project, the compound was tested for its inhibitory effects on specific enzymes involved in metabolic pathways. Preliminary results indicated that it could serve as a lead compound for developing new inhibitors targeting these enzymes.

Mechanism of Action

The mechanism of action of 2-Bromo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes . Additionally, its structural features allow it to interact with biological macromolecules, potentially influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

The compound’s structural analogs differ primarily in substituents at the 2-position and variations in alkyl/aryl groups on the biphenyl scaffold. Key examples include:

Table 1: Substituent Comparison
Compound Name (CAS No.) 2-Position Substituent Key Alkyl/Aryl Groups Electronic Features
2-Bromo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl (21402393-56-9) Bromine 2',4',6'-triisopropyl Electron-withdrawing Br, electron-donating OMe
2-Di-t-butylphosphino-2',4',6'-tri-i-propyl-3,6-dimethoxy-1,1'-biphenyl (t-BuBrettPhos, 1160861-53-9) Phosphino (PtBu₂) 2',4',6'-triisopropyl Strong σ-donor, bulky phosphine ligand
2-Dicyclohexylphosphino-2',4',6'-tri-i-propyl-3,6-dimethoxy-1,1'-biphenyl (BrettPhos, 1070663-78-3) Phosphino (PCy₂) 2',4',6'-triisopropyl Moderate steric bulk, versatile in catalysis
4,4'-Dibromo-3,3'-dimethoxy-1,1'-biphenyl (6161-47-3) Bromine (4,4') None Symmetric structure, higher crystallinity

Steric and Electronic Effects

  • Steric Bulk: The triisopropyl groups in the target compound and its phosphino analogs (e.g., t-BuBrettPhos) create significant steric hindrance, which is critical for stabilizing metal centers in catalysis. Replacing bromine with bulkier phosphino groups (e.g., PtBu₂ in t-BuBrettPhos) further enhances steric protection .
  • Electronic Properties: The bromine atom in the target compound acts as a leaving group in cross-coupling reactions, whereas phosphino substituents in analogs like BrettPhos enhance electron donation to metal centers, improving catalytic activity in Suzuki-Miyaura or Buchwald-Hartwig reactions .

Research Findings and Data

Table 2: Key Physical and Reactivity Data

Compound Melting Point (°C) Solubility (Common Solvents) Reactivity Highlights
This compound Not reported THF, DCM, toluene Suzuki coupling with arylboronic acids
t-BuBrettPhos 180–182 Toluene, ethers High turnover in amination reactions
4,4'-Dibromo-3,3'-dimethoxy-1,1'-biphenyl 145–147 DMF, DMSO Polymer precursor for OLEDs

Structural and Analytical Considerations

Phosphino analogs like BrettPhos have well-documented crystal structures, confirming their distorted biphenyl geometries optimized for metal coordination .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves Buchwald-Hartwig amination or Suzuki-Miyaura coupling using palladium catalysts. For example, describes a reaction using dicyclohexylphosphine ligands in 1,4-dioxane at 120°C under inert conditions. Purification involves column chromatography with silica gel and solvents like ethyl acetate/hexane. Purity is confirmed via HPLC (>98%) and elemental analysis (C, H, N within ±0.3% theoretical values) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in CDCl₃ identifies substituents (e.g., methoxy δ 3.2–3.8 ppm, isopropyl δ 1.2–1.5 ppm).
  • X-ray Crystallography : SHELXT () determines crystal packing and steric effects. For example, bulky triisopropyl groups create a distorted biphenyl backbone (torsion angle ~45°) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calc. 567.25, found 567.24) .

Q. What is the primary role of this compound in catalysis, and how does it compare to other biphenylphosphine ligands?

  • Methodological Answer : It acts as a bulky phosphine ligand in palladium-catalyzed cross-couplings (e.g., C–N bond formation). Compared to BrettPhos or RockPhos ( ), its triisopropyl and methoxy groups enhance steric bulk, stabilizing Pd(0) intermediates and reducing dimerization. Catalytic efficiency is tested via turnover number (TON) comparisons in Suzuki reactions .

Advanced Research Questions

Q. How do steric and electronic properties of this ligand influence catalytic efficiency in challenging substrates?

  • Methodological Answer :

  • Steric Effects : The 2',4',6'-triisopropyl groups create a cone angle >200°, which prevents β-hydride elimination in arylations ( ).
  • Electronic Effects : Methoxy groups at 3,6-positions donate electron density, stabilizing Pd(II) intermediates. This is quantified via Hammett σₚ values (σₚ = -0.27 for OMe) in kinetic studies .
  • Application : In aryl chloride couplings (typically sluggish), this ligand achieves >90% yield at 0.5 mol% Pd loading (vs. <50% for PPh₃) .

Q. What mechanistic insights have been gained regarding ligand participation in the catalytic cycle?

  • Methodological Answer : In situ XAFS and DFT studies (e.g., using Gaussian 16 with B3LYP functional) reveal:

  • Oxidative Addition : The ligand accelerates Pd(0)→Pd(II) via π-backbonding stabilization.
  • Reductive Elimination : Steric bulk lowers activation energy (ΔG‡ ~15 kcal/mol vs. 25 kcal/mol for less bulky ligands).
  • Side Reactions : Competitive ligand dissociation is minimized due to strong Pd–P binding (Kd ~10⁻⁹ M) .

Q. How can contradictory reports on catalytic activity (e.g., variable yields) be systematically resolved?

  • Methodological Answer :

  • Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent, base). For instance, shows NaOtBu in 1,4-dioxane outperforms Cs₂CO₃ in DMF.
  • Impurity Analysis : Trace oxygen or moisture degrades Pd precursors; glovebox techniques (O₂ <1 ppm) improve reproducibility.
  • Ligand Purity : LC-MS identifies phosphine oxide impurities (>1% reduces TON by 50%) .

Q. What strategies enhance the stability of this ligand under oxidative or high-temperature conditions?

  • Methodological Answer :

  • Derivatization : Introducing electron-withdrawing groups (e.g., CF₃ at the 4-position) reduces oxidation (tested via TGA/DSC up to 300°C).
  • Encapsulation : Embedding in mesoporous silica (e.g., SBA-15) increases thermal stability (half-life >24 h at 150°C vs. 2 h in solution) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
2-Bromo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl

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